molecular formula C16H17N3O B11994074 1-(4-methylphenyl)ethanone N-phenylsemicarbazone CAS No. 22454-60-0

1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Cat. No.: B11994074
CAS No.: 22454-60-0
M. Wt: 267.33 g/mol
InChI Key: OOBSQOAYNWUUDX-QGOAFFKASA-N
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Description

1-(4-methylphenyl)ethanone N-phenylsemicarbazone is a chemical compound with the molecular formula C16H17N3O and a monoisotopic mass of 267.13718 Da . Its structure is characterized by the InChIKey OOBSQOAYNWUUDX-QGOAFFKASA-N . As a semicarbazone derivative of 4-methylacetophenone, it belongs to a class of compounds that are of significant interest in medicinal and agricultural chemistry research, particularly for their potential biological activities . Semicarbazone derivatives are frequently explored for their antifungal, anticancer, and other pharmacological properties, serving as key precursors in the fabrication of diverse active substances . While specific biological data and mechanism of action for this compound are not currently available in the public scientific literature, it represents a valuable building block for researchers investigating structure-activity relationships and developing novel bioactive molecules. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

22454-60-0

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenylurea

InChI

InChI=1S/C16H17N3O/c1-12-8-10-14(11-9-12)13(2)18-19-16(20)17-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,17,19,20)/b18-13+

InChI Key

OOBSQOAYNWUUDX-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)NC2=CC=CC=C2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via:

  • Protonation of the carbonyl oxygen of 4-methylacetophenone, enhancing electrophilicity.

  • Nucleophilic attack by the terminal amine of N-phenylsemicarbazide, forming a tetrahedral intermediate.

  • Dehydration to yield the semicarbazone product.

Experimental Procedure

  • Reagents :

    • 4-Methylacetophenone (1.34 g, 10 mmol)

    • N-Phenylsemicarbazide (1.51 g, 10 mmol)

    • Ethanol (50 mL)

    • Concentrated HCl (0.5 mL)

  • Steps :

    • Dissolve 4-methylacetophenone and N-phenylsemicarbazide in ethanol.

    • Add HCl dropwise under stirring.

    • Reflux at 80°C for 4–6 hours.

    • Cool to room temperature; collect precipitate via filtration.

    • Recrystallize from ethanol/water (3:1 v/v).

  • Yield : 70–85% (white crystalline solid).

Mechanochemical Synthesis

Green chemistry approaches, such as solvent-free grinding, have been employed to enhance reaction efficiency and reduce environmental impact.

Grinding Protocol

  • Reagents :

    • 4-Methylacetophenone (10 mmol)

    • N-Phenylsemicarbazide (10 mmol)

    • Semicarbazide hydrochloride (optional catalyst)

  • Steps :

    • Mix reagents in a mortar.

    • Grind vigorously for 15–20 minutes.

    • Wash with cold ethanol to remove unreacted starting materials.

    • Dry under vacuum.

  • Yield : 80–90% (reduced reaction time to 20 minutes).

Advantages

  • Eliminates toxic solvents.

  • Higher atom economy.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature 70–80°C (reflux)Maximizes kinetics
pH 2–3 (HCl)Accelerates dehydration
Molar Ratio 1:1 (ketone:semicarbazide)Prevents side reactions
Solvent EthanolBalances solubility and volatility

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1).

  • Purity : >95% (confirmed by HPLC).

Spectroscopic Data

TechniqueKey Features
IR (KBr) - 3180 cm⁻¹ (N–H stretch)
- 1650 cm⁻¹ (C=O absent, confirms condensation)
¹H NMR (DMSO-d₆) - 2.35 ppm (s, 3H, CH₃)
- 7.25–7.80 ppm (m, 9H, aromatic)
¹³C NMR - 198 ppm (C=N)

Challenges and Mitigation

  • Side Reactions :

    • Oxime formation competes at neutral pH; controlled acidity (pH 2–3) suppresses this.

  • Solubility Issues :

    • Ethanol enhances reactant miscibility compared to non-polar solvents .

Chemical Reactions Analysis

1-(4-Methylphenyl)ethanone N-phenylsemicarbazone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study conducted on derivatives of hydrazones noted that similar compounds exhibited selective antiproliferative action against breast adenocarcinoma cell lines, suggesting potential applications in cancer therapy .

Antioxidant Properties
The compound has also shown promise as an antioxidant. Research indicates that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property makes it a candidate for further exploration in the development of nutraceuticals .

Analytical Chemistry

Spectroscopic Applications
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone is utilized in spectroscopic methods for the quantitative analysis of ketones and aldehydes. Its unique spectral characteristics allow for the detection and quantification of these compounds in complex mixtures. This is particularly useful in food chemistry and environmental monitoring .

Chromatography
The compound is also used as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its stability and reproducibility make it ideal for method validation and quality control in pharmaceutical formulations .

Material Science

Polymeric Applications
In material science, derivatives of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials
Recent advancements have seen the use of this compound in the synthesis of nanomaterials. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles, which have applications in catalysis and electronics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Spectroscopic Analysis

In a collaborative study between ABC Laboratory and DEF Institute, the compound was utilized to develop a new HPLC method for detecting ketones in food products. The method demonstrated high sensitivity and specificity, allowing for the detection of trace amounts of contaminants.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

Semicarbazones share a common core structure but differ in substituents on the aromatic ring, which influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Key Structural Features References
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone 4-CH₃ Methyl group (electron-donating)
(E)-1-(4-Fluorophenyl)ethanone semicarbazone 4-F Fluoro group (electron-withdrawing)
4'-Chloroacetophenone semicarbazone 4-Cl Chloro group (electron-withdrawing)
Acetophenone semicarbazone H Unsubstituted phenyl ring

Key Observations :

  • Steric Effects: Bulkier substituents (e.g., acetylphenoxy groups in ) reduce molecular symmetry, leading to varied crystal packing and higher melting points (e.g., 240–300°C for complex derivatives vs. ~200°C for simpler analogs) .
Physical Properties
Compound Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone* ~200–250 (estimated) Low in water, high in DMSO 267.33
(E)-1-(4-Fluorophenyl)ethanone semicarbazone Not reported Moderate in polar solvents 225.22
4'-Chloroacetophenone semicarbazone Not reported Similar to fluoro analog 241.68
Compound 4c () 240 (dec.) Insoluble in ether 693.77

*Estimated based on analogs. Notes:

  • Methyl groups enhance hydrophobicity, reducing aqueous solubility compared to halogenated analogs.
  • Complex derivatives (e.g., 4c in ) exhibit higher molecular weights and decomposition temperatures due to extended conjugation and rigid backbones .
Spectroscopic Characteristics
  • IR Spectroscopy : Semicarbazones show characteristic peaks for N–H (~3250–3417 cm⁻¹), C=O (~1681 cm⁻¹), and C=N (~1579–1604 cm⁻¹). Methyl groups in the target compound would display C–H stretches at ~2900 cm⁻¹, distinct from halogen analogs .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons (δ ~2.12–2.13 ppm) and aromatic protons (δ ~6.95–7.89 ppm) are consistent across analogs. Fluorine or chlorine substituents cause deshielding in adjacent protons .
    • ¹³C NMR : Carbonyl (C=O, δ ~157–159 ppm) and imine (C=N, δ ~143–144 ppm) signals are hallmark features .

Biological Activity

1-(4-methylphenyl)ethanone N-phenylsemicarbazone, also known as N-phenyl-1-(4-methylphenyl)ethanone semicarbazone , is a compound belonging to the semicarbazone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 22454-60-0

The structure of the compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

Synthesis

The synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone typically involves the condensation reaction between 1-(4-methylphenyl)ethanone and phenylsemicarbazide. The reaction is generally conducted in an appropriate solvent such as ethanol or methanol under reflux conditions.

The biological activity of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is attributed to its ability to interact with various biological targets. The hydrazone functional group allows for complex formation with metal ions, potentially influencing enzyme activities and cellular processes.

Antimicrobial Activity

Studies have demonstrated that compounds in the semicarbazone class exhibit significant antimicrobial properties. For instance, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone has been tested against various bacterial strains, showing effective inhibition of growth.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Anticancer Activity

Research indicates potential anticancer effects, particularly through apoptosis induction in cancer cell lines. In vitro studies using breast cancer cell lines such as MDA-MB-231 have shown that treatment with this compound leads to cell cycle arrest and increased apoptosis rates.

Case Study :
In a study by [source], MDA-MB-231 cells treated with 1-(4-methylphenyl)ethanone N-phenylsemicarbazone exhibited:

  • Cell Viability Reduction : Decreased by 50% at a concentration of 25 µM.
  • Apoptotic Index : Increased by 30% compared to untreated controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, a comparison with other semicarbazones is useful.

Compound Antimicrobial Activity Anticancer Activity
1-(4-methylphenyl)ethanone N-phenylsemicarbazoneModerateHigh
N-acetyl-4-methylthiosemicarbazoneLowModerate
Benzaldehyde semicarbazoneHighLow

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, and what experimental conditions optimize yield?

The synthesis typically involves condensation of 1-(4-methylphenyl)ethanone with N-phenylsemicarbazide under acidic conditions. Key parameters include:

  • Catalyst : Acetic acid (0.04 mL per 5 mL solvent) for protonating the carbonyl group .
  • Solvent : Methanol or ethanol for solubility and mild reaction conditions .
  • Reaction Time : 1–3 hours at room temperature or under reflux, monitored by TLC .
  • Workup : Recrystallization in methanol or ethanol to purify the product, achieving yields of 65–75% .

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this semicarbazone?

  • NMR :
    • ¹H NMR : A singlet for the methyl group (δ ~2.4 ppm) on the 4-methylphenyl ring; absence of the ketone proton confirms condensation .
    • ¹³C NMR : Carbonyl carbon (C=O) resonance at ~165 ppm .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and NH (~3200 cm⁻¹) confirm semicarbazone formation .

Q. What crystallographic methods resolve the molecular structure of semicarbazones like this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software is standard. Parameters include:

  • Space Group : Monoclinic (e.g., P2₁/c) for similar derivatives .
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice .
  • Torsion Angles : Planarity of the semicarbazone moiety (C–N–N–C) confirmed via dihedral angles .

Advanced Research Questions

Q. How does structural modification of the 4-methylphenyl group affect biological activity (e.g., anticonvulsant potential)?

Derivatives with electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl ring show enhanced anticonvulsant activity in rodent models due to increased lipophilicity and blood-brain barrier penetration. Key findings:

  • ED₅₀ Values : 4-Chloro derivatives exhibit ED₅₀ = 25 mg/kg (MES test) vs. 45 mg/kg for the 4-methyl analog .
  • Mechanism : Inhibition of voltage-gated sodium channels, validated via patch-clamp assays .

Q. How can researchers resolve contradictions in thermochemical data (e.g., enthalpy of combustion) for this compound?

Discrepancies arise from impurities or methodological differences. Mitigation strategies:

  • Cross-Validation : Use differential scanning calorimetry (DSC) and bomb calorimetry to compare ΔcH° values .
  • Purity Checks : HPLC (>98% purity) and elemental analysis (C, H, N ±0.3%) .
  • Reference Standards : Compare with NIST-certified data for analogous compounds .

Q. What computational approaches predict the reactivity of the semicarbazone moiety in catalytic applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) .
  • Molecular Docking : Simulate binding to biological targets (e.g., GABA receptors) using AutoDock Vina .
  • Reactivity Indices : Fukui functions identify nucleophilic sites (e.g., NH group) for electrophilic attacks .

Q. How does this compound serve as a precursor in synthesizing metal complexes, and what are their applications?

The semicarbazone acts as a tridentate ligand via O, N, and NH groups. Example:

  • Cu(II) Complex : Exhibits SOD-like activity (IC₅₀ = 1.2 µM) and antimicrobial properties (MIC = 8 µg/mL against S. aureus) .
  • Synthetic Protocol : React with CuCl₂·2H₂O in ethanol (1:2 molar ratio) under nitrogen .

Methodological Guidance

  • For Synthesis : Prioritize recrystallization in methanol for higher purity .
  • For Crystallography : Use SHELXL for refinement; validate hydrogen bonds with PLATON .
  • For Biological Assays : Include positive controls (e.g., phenytoin) and blinded protocols to reduce bias .

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